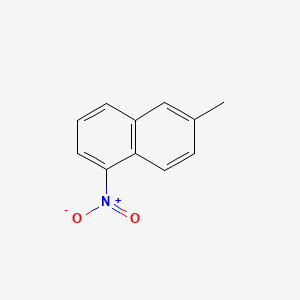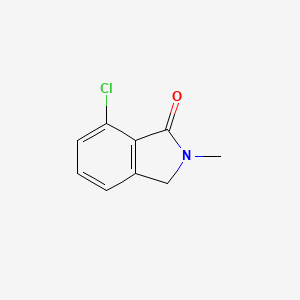
5-Acetylisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetylisoquinolin-1(2H)-one: is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylisoquinolin-1(2H)-one typically involves the following steps:
Starting Material: The synthesis often begins with isoquinoline as the starting material.
Lactam Formation: The formation of the lactam ring (2H-one) can be accomplished through cyclization reactions, often involving the use of reagents like phosphorus oxychloride (POCl3) or other dehydrating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale acetylation and cyclization processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to ensure efficient production.
化学反応の分析
Types of Reactions
5-Acetylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactam ring to amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
5-Acetylisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Acetylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound, lacking the acetyl and lactam groups.
Quinoline: A structurally related compound with a nitrogen atom at a different position.
5-Acetylquinolin-1(2H)-one: A similar compound with a different ring structure.
Uniqueness
5-Acetylisoquinolin-1(2H)-one is unique due to its specific structural features, such as the acetyl group at the 5-position and the lactam ring
特性
分子式 |
C11H9NO2 |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
5-acetyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H9NO2/c1-7(13)8-3-2-4-10-9(8)5-6-12-11(10)14/h2-6H,1H3,(H,12,14) |
InChIキー |
LVTHEOGSQHYTFM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC2=C1C=CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde](/img/structure/B11909184.png)

![5-methoxy-5,6-dihydro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11909198.png)





![2-(Methylthio)thieno[2,3-d]pyrimidine](/img/structure/B11909244.png)
